Cas no 35214-68-7 ((1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)

(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid structure
35214-68-7 structure
Product Name:(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
N.o CAS:35214-68-7
MF:C19H24O6
MW:348.390266418457
CID:1468632
Update Time:2024-02-29

(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-2,5-dihydroxy-1-methyl-8-methylene-13-oxo-, (1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-
    • 2β,4aα,5β-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
    • Gibberellin A35
    • gibberelin A35
    • Gibbane-1,10-dicarboxylic acid, 2,4a,5-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,5β,10β)- (9CI)
    • GA35
    • Inchi: 1S/C19H24O6/c1-8-6-18-7-9(8)5-10(20)13(18)19-4-3-11(21)17(2,16(24)25-19)14(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12-,13-,14-,17-,18-,19-/m1/s1
    • Chave InChI: NYLKJADFYRJQOI-DMQYUYNFSA-N
    • SMILES: O1C([C@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12C([H])([H])C(=C([H])[H])[C@]([H])(C([H])([H])[C@@]([H])([C@]13[H])O[H])C2([H])[H])O[H])=O

Propriedades Computadas

  • Massa Exacta: 348.157
  • Massa monoisotópica: 348.157
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 717
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 104A^2
  • XLogP3: 0.457

Propriedades Experimentais

  • Densidade: 1.455
  • Ponto de ebulição: 618.169°C at 760 mmHg
  • Ponto de Flash: 226.387°C
  • Índice de Refracção: 1.636
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司